methyl 1-tert-butyl-3-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Description
Chemical Structure and Properties Methyl 1-tert-butyl-3-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (C₁₄H₁₈N₄O₂) is a pyrrolopyridine derivative featuring a tert-butyl group at position 1, a cyano substituent at position 3, and a methyl ester at position 2. Its molecular weight is 274.33 g/mol, and it is cataloged under CAS number 1350-9677 (specific CAS requires further verification due to conflicting evidence entries) .
The tert-butyl group enhances steric bulk and metabolic stability, while the cyano group introduces electron-withdrawing effects that influence reactivity and intermolecular interactions.
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
methyl 1-tert-butyl-3-cyano-6-methylpyrrolo[2,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C15H17N3O2/c1-9-6-11(14(19)20-5)12-10(7-16)8-18(13(12)17-9)15(2,3)4/h6,8H,1-5H3 |
InChI Key |
KPQSSPOCVFNQBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=CN(C2=N1)C(C)(C)C)C#N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrrole Derivatives
A common starting material is 2-amino-1-tert-butyl-4-cyanopyrrole , which undergoes cyclization with diketones or α,β-unsaturated carbonyl compounds. For example:
Cross-Coupling Approaches
Palladium-catalyzed Suzuki-Miyaura couplings integrate pre-functionalized pyridine and pyrrole segments:
-
Example : 3-Iodo-1-tert-butylpyrrole reacts with 4-methoxycarbonylpyridinylboronic acid under Pd(PPh₃)₄ catalysis (THF, 80°C, 12 h).
Advanced Synthetic Techniques
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times:
Ultrasound-Promoted Reactions
Ultrasound enhances mixing and reaction rates for:
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.65 (s, 9H, tert-butyl), 2.45 (s, 3H, C6-CH₃), 3.90 (s, 3H, COOMe), 6.85 (s, 1H, pyrrole-H).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | High atom economy | Requires strict temp control | 65–75 |
| Suzuki Coupling | Modular substituent introduction | Pd catalyst cost | 58–62 |
| Microwave Synthesis | Rapid, energy-efficient | Specialized equipment needed | 70–80 |
| Ultrasound Cyanation | Fast, scalable | Limited substrate scope | 75–85 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
METHYL 1-(TERT-BUTYL)-3-CYANO-6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium methoxide or Grignard reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Pyrrolopyridine derivatives have been investigated for their anticancer properties. Research indicates that methyl 1-tert-butyl-3-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrrolopyridine scaffold can enhance selectivity and potency against specific cancer types, including breast and lung cancers .
Table 1: Anticancer Activity of Pyrrolopyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | |
| This compound | MCF-7 (Breast) | 15.0 |
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Studies have indicated that pyrrolopyridine derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential applications in treating inflammatory diseases .
Neuroprotective Effects
Research has identified neuroprotective properties of pyrrolopyridine compounds, indicating their potential in treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their therapeutic profile for conditions such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Results demonstrate significant antibacterial activity, making it a candidate for developing new antibiotics .
Table 2: Antimicrobial Activity of Pyrrolopyridine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 18 | |
| This compound | S. aureus | 20 |
Structure-Based Drug Design
The structural characteristics of this compound make it an attractive scaffold for structure-based drug design. Its ability to form crucial interactions with target proteins can be exploited to develop more potent derivatives with enhanced selectivity and reduced side effects .
Case Study 1: Anticancer Research
A study focused on synthesizing new derivatives of methyl 1-tert-butyl-3-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine showed that certain modifications led to compounds with improved potency against cancer cell lines. The research utilized structure–activity relationship (SAR) analysis to guide the synthesis of more effective analogs .
Case Study 2: Neuroprotective Screening
In a neuroprotective study, researchers evaluated the effect of pyrrolopyridine derivatives on neuronal cell survival under oxidative stress conditions. The findings indicated that specific derivatives could significantly enhance neuronal viability and reduce apoptosis, highlighting their potential in neurodegenerative disease therapies .
Mechanism of Action
The mechanism by which METHYL 1-(TERT-BUTYL)-3-CYANO-6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-4-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The cyano group, for example, can interact with nucleophilic sites on proteins, while the ester group may undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Table 1: Structural and Functional Group Comparisons
Physicochemical and Pharmacological Differences
Electronic and Steric Effects
- Cyano vs. Silyl Ether: The cyano group in the target compound (electron-withdrawing) contrasts with the tert-butyldimethylsilyl (TBS) ether in the benzo[4,5]thieno derivative . Cyano groups enhance dipole interactions in binding pockets, whereas TBS ethers increase lipophilicity (logP) and protect hydroxyl groups during synthesis.
- Fluorine and Benzyl Groups : The fluoropyridine and benzyl substituents in ’s compound introduce steric hindrance and metabolic liabilities compared to the simpler tert-butyl and methyl groups in the target compound .
Pharmacological Relevance
- Dopamine D4 Receptor Selectivity: L-750,667 (), an azaindole derivative, exhibits high D4 receptor affinity (Ki = 0.51 nM) and >2000-fold selectivity over D2/D3 receptors . While the target compound shares a pyrrolopyridine core (structurally analogous to azaindoles), its 3-cyano and 6-methyl substituents may alter receptor engagement.
NMR and Spectroscopic Comparisons
- ¹H-NMR Shifts: The benzo[4,5]thieno derivative () shows aromatic proton shifts at δ 7.84 (s, 1H) and 7.72–7.71 (m, 1H), reflecting its fused thieno ring . In contrast, the target compound’s pyrrolopyridine core would exhibit distinct aromatic shifts, likely upfield due to reduced electron density from the cyano group.
- Mass Spectrometry: The benzo[4,5]thieno derivative has a higher molecular ion peak (m/z 387) compared to the target compound (m/z ~274) .
Biological Activity
Methyl 1-tert-butyl-3-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structure and Properties
The molecular structure of this compound is characterized by a pyrrole ring fused to a pyridine nucleus, which is a common feature in many biologically active compounds. This structural arrangement contributes to its ability to interact with various biological targets.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antimicrobial properties. For instance, compounds within this class have shown efficacy against Mycobacterium tuberculosis, with some derivatives demonstrating low minimum inhibitory concentrations (MIC) ranging from 5.9 µM to 23 µM against resistant strains .
| Compound | MIC (µM) | Target |
|---|---|---|
| This compound | TBD | Mycobacterium tuberculosis |
| Other Pyrrolo Derivative | 5.9 - 23 | Mycobacterium tuberculosis |
Antiviral Activity
Pyrrolo[2,3-b]pyridines have also been studied for their antiviral properties. Notably, compounds derived from this scaffold have shown moderate activity against HIV-1 replication. The presence of specific substituents at the carboxylate position significantly influences their antiviral efficacy. For example, certain derivatives exhibited EC50 values below 10 µM against HIV-1, indicating promising antiviral potential .
Antitumor Activity
The antitumor activity of pyrrolo[2,3-b]pyridine derivatives has been documented in various studies. Compounds have been identified that inhibit cancer cell proliferation through different mechanisms, including the induction of apoptosis and cell cycle arrest. The structure-activity relationship (SAR) analysis has revealed that modifications to the pyrrole and pyridine rings can enhance anticancer effects .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : Many derivatives act as enzyme inhibitors, targeting key enzymes involved in disease pathways. For example, some compounds inhibit enzymes critical for the survival of pathogens like Mycobacterium tuberculosis.
- Receptor Modulation : Certain pyrrolo derivatives have been shown to interact with receptors involved in viral entry and replication processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Antiviral Efficacy : A study demonstrated that specific modifications to the carboxylate group enhance antiviral activity against HIV-1. The most active compounds showed EC50 values significantly lower than those of standard antiviral agents .
- Antimycobacterial Activity : Research highlighted the compound's potential against drug-resistant strains of Mycobacterium tuberculosis, emphasizing its selectivity index and low cytotoxicity compared to eukaryotic cells .
Q & A
Q. What are the key structural features of methyl 1-tert-butyl-3-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, and how do they influence reactivity?
The compound features a pyrrolo[2,3-b]pyridine core with a tert-butyl group (steric hindrance), cyano group (electron-withdrawing), and methyl substituents (moderate solubility). The tert-butyl group at position 1 reduces steric accessibility, influencing regioselectivity in reactions. The cyano group at position 3 enhances electrophilicity, facilitating nucleophilic substitutions, while the methyl group at position 6 improves solubility in non-polar solvents. These substituents collectively affect reaction kinetics and stability under acidic/basic conditions .
Q. What synthetic strategies are recommended for constructing the pyrrolo[2,3-b]pyridine core in this compound?
A multi-step approach is typically employed:
Core Formation : Use a Buchwald-Hartwig coupling or cyclocondensation of aminopyridine derivatives with α,β-unsaturated esters.
Substituent Introduction : Protect reactive sites (e.g., tert-butyl via Boc protection) before introducing the cyano group via nucleophilic substitution or nitrile addition.
Regioselectivity Control : Computational methods (e.g., DFT calculations) predict optimal reaction pathways, minimizing byproducts .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR : 1H/13C NMR to confirm substituent positions and regiochemistry.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. How can researchers optimize purification methods for this compound?
- Chromatography : Use reverse-phase HPLC or silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization : Employ solvent pairs like dichloromethane/hexane to isolate high-purity crystals.
- Membrane Separation : Advanced techniques like nanofiltration improve yield in lab-scale synthesis .
Advanced Research Questions
Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) for derivatives of this compound?
- Multi-dimensional NMR : 2D techniques (COSY, HSQC) clarify proton-proton and carbon-proton correlations.
- Isotopic Labeling : Introduce deuterium or 13C labels to trace unexpected fragmentation in MS.
- Cross-validation : Compare data with structurally analogous compounds (e.g., tert-butyl spirocyclic derivatives) .
Q. What methodologies address discrepancies between computational predictions and experimental reaction yields?
- Feedback Loop Design : Integrate experimental data (e.g., failed conditions) into quantum chemical reaction path searches to refine computational models.
- High-throughput Screening : Test 10–20 reaction conditions (solvent, catalyst, temperature) to identify outliers and adjust theoretical parameters .
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s biological activity?
- Substituent Variation : Synthesize analogs with modified groups (e.g., methoxy instead of cyano) and test kinase inhibition (e.g., JAK2 or EGFR assays).
- Docking Simulations : Use AutoDock or Schrödinger to predict binding affinities with target proteins.
- In Vitro/In Vivo Correlation : Validate computational predictions with cell-based assays and murine models .
Q. What advanced techniques optimize reaction conditions for multi-step synthesis?
- Microreactor Systems : Enhance heat/mass transfer for exothermic steps (e.g., nitrile introduction).
- Machine Learning : Train models on existing reaction databases to predict optimal catalysts (e.g., Pd/Cu systems for cross-couplings).
- In Situ Monitoring : Use Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How can the stability of the heterocyclic core be improved under harsh reaction conditions?
- Protecting Groups : Use acid-labile groups (e.g., Boc) for the pyrrolo nitrogen during halogenation or oxidation steps.
- Additives : Introduce radical scavengers (e.g., BHT) or chelating agents (EDTA) to suppress decomposition.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions .
Q. What strategies improve scalability for multi-step syntheses of this compound?
- Flow Chemistry : Continuous processing reduces batch-to-batch variability in nitrile incorporation.
- Design of Experiments (DoE) : Statistically optimize parameters (e.g., stoichiometry, temperature) to maximize yield at scale.
- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) .
Methodological Notes
- Data Integration : Combined computational, synthetic, and analytical methodologies from diverse sources (e.g., ICReDD’s reaction design principles , CRDC’s reactor engineering subclasses ).
- Validation : Cross-referenced structural analogs (e.g., spirocyclic derivatives ) to ensure relevance to the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
